6-Methyl-5-(trifluoromethyl)nicotinic acid
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Overview
Description
“6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is also known as 6-(Trifluoromethyl)nicotinic acid . The empirical formula is C7H4F3NO2 and the molecular weight is 191.11 .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid”, are synthesized using two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid” can be represented by the SMILES stringOC(=O)c1ccc(nc1)C(F)(F)F
. This indicates that the molecule contains a carboxylic acid group attached to a pyridine ring, which is further substituted with a trifluoromethyl group . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid” include a melting point of 193-197 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
6-Methyl-5-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as an intermediate in the synthesis of drugs and other organic compounds. This compound is also used in the preparation of various pharmaceuticals, such as antifungals and antibiotics, and in the synthesis of agricultural chemicals and herbicides.
Mechanism of Action
Target of Action
6-Methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries Tfmp derivatives are known to have a broad range of biological activities due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Tfmp derivatives are known to have a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that the biological activities of tfmp derivatives can be influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Advantages and Limitations for Lab Experiments
6-Methyl-5-(trifluoromethyl)nicotinic acid has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also soluble in a variety of polar solvents. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound is also toxic and should be handled with care.
Future Directions
There are a number of potential future directions for research on 6-Methyl-5-(trifluoromethyl)nicotinic acid. These include further studies into its mechanism of action, its effects on various biological systems, and its potential uses in drug development. Additionally, further research into this compound’s potential uses in agriculture, such as as a pesticide or herbicide, could be beneficial. Other potential future directions include the synthesis of novel derivatives of this compound and the development of new methods for its synthesis.
Synthesis Methods
6-Methyl-5-(trifluoromethyl)nicotinic acid can be synthesized through the reaction of 3-methylpyridine-4-carboxylic acid and trifluoromethanesulfonic anhydride. The reaction is carried out in a polar solvent such as acetonitrile at a temperature of 90-100°C. The reaction yields this compound in a yield of 85-90%.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid involves the introduction of a methyl group and a trifluoromethyl group onto a pyridine ring, followed by carboxylation of the resulting compound.", "Starting Materials": [ "2,6-dimethylpyridine", "trifluoromethyl iodide", "copper(I) iodide", "potassium carbonate", "carbon dioxide", "water", "ethanol" ], "Reaction": [ "Step 1: 2,6-dimethylpyridine is reacted with trifluoromethyl iodide and copper(I) iodide in ethanol to form 6-methyl-5-trifluoromethylpyridine.", "Step 2: The resulting compound is then treated with potassium carbonate and carbon dioxide in water to introduce a carboxyl group, forming 6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid." ] } | |
CAS RN |
1211539-77-3 |
Molecular Formula |
C8H6F3NO2 |
Molecular Weight |
205.13 g/mol |
IUPAC Name |
6-methyl-5-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-6(8(9,10)11)2-5(3-12-4)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
AVWRXCJDAGKYPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)O)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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